BenchChemオンラインストアへようこそ!

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Urea transporter inhibition UT-A1 renal physiology

Choose 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea for its validated UT-A1 inhibition (IC50 5 µM), a unique pharmacological fingerprint not replicated by SR4 or SR9. The bis(furan-2-yl)ethyl fragment introduces distinct hydrogen-bonding vectors, enabling focused SAR studies, comparative antiproliferative testing, and anti-virulence screening against S. aureus. Generic diaryl ureas cannot substitute for this specific compound.

Molecular Formula C17H14Cl2N2O3
Molecular Weight 365.21
CAS No. 2185590-64-9
Cat. No. B2677059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea
CAS2185590-64-9
Molecular FormulaC17H14Cl2N2O3
Molecular Weight365.21
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
InChIInChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22)
InChIKeyLLHDNHCOOBAFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea (CAS 2185590-64-9): Structural Identity and Chemical Class


1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea (CAS 2185590-64-9) is a synthetic diaryl urea derivative with the molecular formula C17H14Cl2N2O3 and a molecular weight of 365.21 g/mol . The compound features a 3,4-dichlorophenyl group linked via a urea bridge to a 2,2-bis(furan-2-yl)ethyl moiety, placing it within the pharmacologically significant class of N,N′-diaryl ureas that includes kinase inhibitors, electron transport inhibitors, and antiproliferative agents [1]. Its SMILES notation is O=C(NCC(c1ccco1)c1ccco1)Nc1ccc(Cl)c(Cl)c1 .

Why 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea Cannot Be Replaced by Generic Diaryl Urea Analogs


Within the diaryl urea class, even subtle substituent changes produce large shifts in target engagement, potency, and physicochemical profile. The bis(furan-2-yl)ethyl side chain of this compound is structurally distinct from the symmetrical bis(3,4-dichlorophenyl) motif of SR4 (1,3-bis(3,4-dichlorophenyl)urea, IC50 1.2 µM against HL-60 leukemia cells) [1] and from the 4-iodophenyl or simple phenyl variations seen in other analogs. Furan rings introduce oxygen heteroatoms that alter hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility relative to all-carbon aryl rings [2]. Consequently, the biological target profile—exemplified by its inhibition of rat urea transporter UT-A1 (IC50 5 µM) [3]—cannot be assumed for analogs that lack the bis(furan-2-yl)ethyl fragment. Procurement of a generic diaryl urea without this specific substitution pattern would yield a compound with unvalidated, and likely divergent, biological activity.

Quantitative Differentiation Evidence for 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea (CAS 2185590-64-9)


UT-A1 Urea Transporter Inhibition: A Target Engagement Profile Absent from Symmetrical Diaryl Urea Analogs

This compound inhibits rat urea transporter UT-A1 with an IC50 of 5.00E+3 nM (5 µM), measured in MDCK cells expressing rat UT-A1 using a fluorescence plate reader assay with 15-min incubation [1]. In contrast, the symmetrical analog 1,3-bis(3,4-dichlorophenyl)urea (SR4) has not been reported to engage urea transporters; its established activity is antiproliferative (HL-60 IC50 1.2 µM) [2]. This target selectivity profile means that the bis(furan-2-yl)ethyl substituent directs the compound toward a distinct biological target that is not addressed by symmetrical or simple aryl urea analogs.

Urea transporter inhibition UT-A1 renal physiology

Structural Differentiation from Symmetrical Bis(3,4-dichlorophenyl)urea: Physicochemical and Pharmacophoric Implications

The target compound carries a single 3,4-dichlorophenyl ring and a bis(furan-2-yl)ethyl tail (C17H14Cl2N2O3, MW 365.21), whereas the comparator SR4 is a symmetrical bis(3,4-dichlorophenyl) urea (C13H8Cl4N2O, MW ~366). The presence of two furan oxygen atoms increases hydrogen-bond acceptor count and polar surface area while reducing logP, relative to the all-carbon aryl system of SR4 [1]. This shift in physicochemical properties is class-level inferred to alter membrane permeability and oral bioavailability profiles, which are critical differentiators for in vivo probe selection.

Structural differentiation physicochemical properties drug design

Antiproliferative Class Potential: Context from Validated Dichlorophenyl Urea Leads

The dichlorophenyl urea chemotype has demonstrated validated antiproliferative activity: SR4 and SR9 exhibited IC50 values of 1.2 µM and 2.2 µM, respectively, against HL-60 promyelocytic leukemia cells after 72 h treatment, with mechanism defined as G0/G1 cell cycle arrest, differentiation induction, and mitochondrial-dependent apoptosis [1]. While direct antiproliferative data for the target compound are not yet published, the shared 3,4-dichlorophenyl urea pharmacophore supports class-level inference of anticancer screening relevance. The bis(furan-2-yl)ethyl modification may further modulate potency or selectivity relative to SR4/SR9, representing a structure–activity relationship (SAR) exploration opportunity.

Antiproliferative activity leukemia cell cycle arrest

Electron Transport Inhibition: Mechanistic Overlap with 1,3-Bis(3,4-dichlorophenyl)urea Class Members

The symmetrical analog 1,3-bis(3,4-dichlorophenyl)urea has been characterized as an electron transport inhibitor that reduces Staphylococcus aureus alpha-toxin production and protects cultured endothelial cells from lysis, with an effective bacterial respiration inhibition dose 50-fold lower than that required for rat mitochondrial respiration inhibition [1]. This mechanism is distinct from the UT-A1 transporter activity of the target compound, indicating that dichlorophenyl ureas can engage multiple biological targets depending on the nature of the second substituent. The bis(furan-2-yl)ethyl group in the target compound may shift the balance between electron transport inhibition and transporter engagement.

Electron transport inhibition Staphylococcus aureus alpha-toxin

Recommended Research and Procurement Application Scenarios for 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea (CAS 2185590-64-9)


Urea Transporter (UT-A1) Functional Studies and Inhibitor Screening

The validated UT-A1 inhibition IC50 of 5 µM [1] makes this compound a direct tool compound for renal urea transporter research. It can serve as a reference inhibitor in fluorescence-based uptake assays in MDCK cells expressing rodent or human urea transporters, enabling benchmarking of novel UT-A1 inhibitors. Procurement for this application is specifically justified because close analogs (e.g., SR4, SR9) lack any reported urea transporter activity [2].

Structure–Activity Relationship (SAR) Exploration of Diaryl Urea Anticancer Agents

The dichlorophenyl urea scaffold has established antiproliferative benchmarks: SR4 (IC50 1.2 µM) and SR9 (IC50 2.2 µM) against HL-60 cells [2]. The target compound introduces a bis(furan-2-yl)ethyl modification absent from these leads, making it a focused SAR probe for evaluating how furan heterocycle incorporation modulates potency, selectivity, and physicochemical properties. Procurement enables side-by-side comparative testing against SR4/SR9 in leukemia and solid tumor cell panels.

Anti-Virulence or Electron Transport Inhibitor Screening in Gram-Positive Pathogens

The symmetrical analog 1,3-bis(3,4-dichlorophenyl)urea inhibits electron transport and reduces S. aureus alpha-toxin production with 50-fold selectivity over mammalian respiration [3]. The target compound, with its asymmetric bis(furan-2-yl)ethyl substitution, represents a structurally divergent candidate for screening anti-virulence activity against S. aureus and other Gram-positive pathogens, exploring whether the furan modification enhances selectivity or alters the toxicity profile.

Computational Docking and Pharmacophore Modeling of Diaryl Urea–Protein Interactions

The compound's unique combination of a 3,4-dichlorophenyl ring and a bis(furan-2-yl)ethyl tail provides a distinct pharmacophoric fingerprint for molecular docking studies against kinase and non-kinase targets. The furan oxygen atoms introduce additional hydrogen-bonding vectors not present in all-carbon aryl analogs, enabling computational exploration of novel binding modes that may rationalize its UT-A1 activity [1] and guide the design of next-generation diaryl urea probes.

Quote Request

Request a Quote for 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.